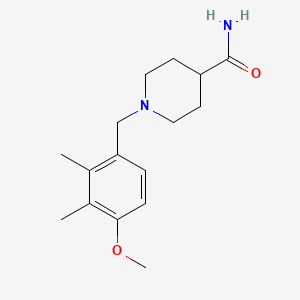![molecular formula C17H15ClF3NO2 B4885033 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone](/img/structure/B4885033.png)
3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone
Vue d'ensemble
Description
3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone, also known as CTMP, is a synthetic compound that has been gaining attention in the scientific community for its potential applications in research. CTMP belongs to the class of cathinones, which are synthetic stimulants that are structurally similar to amphetamines.
Mécanisme D'action
3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in their extracellular concentrations in the brain. This increase in neurotransmitter levels is thought to be responsible for the stimulant effects of 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone, such as increased alertness, focus, and energy.
Biochemical and Physiological Effects
3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It also increases locomotor activity and induces stereotypic behaviors, such as repetitive grooming and head bobbing. 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone has been shown to have reinforcing effects in animal models, indicating its potential for abuse.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone in lab experiments is its potency and selectivity for dopamine and norepinephrine reuptake inhibition. This allows for a more precise investigation of the effects of these neurotransmitters on behavior and physiology. However, one limitation is its potential for abuse, which requires careful handling and storage to prevent unauthorized use.
Orientations Futures
There are several future directions for research on 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone. One area of interest is the development of new cathinones with improved pharmacological profiles for potential therapeutic use. Another direction is the investigation of the long-term effects of 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone on behavior and physiology, as well as its potential for addiction and abuse liability. Additionally, the use of 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone as a reference compound in the development of new cathinones may lead to the discovery of novel compounds with unique pharmacological properties.
Applications De Recherche Scientifique
3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone has been used in various research studies as a tool to investigate the effects of cathinones on the central nervous system. It has been shown to have similar effects to other cathinones, such as increasing dopamine and norepinephrine release, and inhibiting their reuptake. 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone has also been used as a reference compound in the development of new cathinones and in the study of their structure-activity relationships.
Propriétés
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)anilino]-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO2/c1-24-13-5-2-11(3-6-13)16(23)8-9-22-12-4-7-15(18)14(10-12)17(19,20)21/h2-7,10,22H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUKMDRLQPFBDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-Chloro-3-(trifluoromethyl)anilino]-1-(4-methoxyphenyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



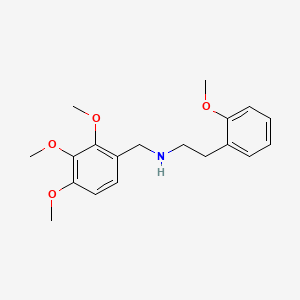
![17-(3-chlorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B4884953.png)

![5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B4884963.png)
![2-(1,3-benzodioxol-5-yl)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4884964.png)

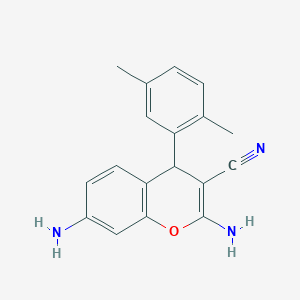
![2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4884989.png)
![2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4885007.png)
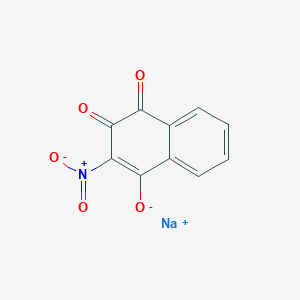
![2-[(4-chlorobenzyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4885022.png)
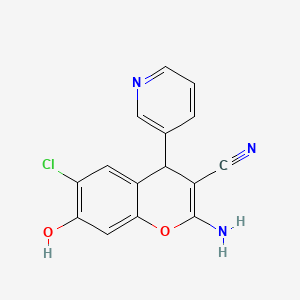
![2,6-bis{4-[(4-aminophenyl)sulfonyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4885037.png)
